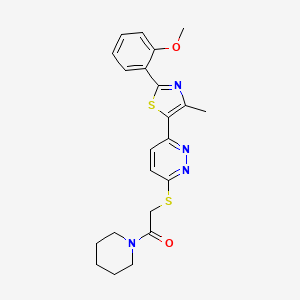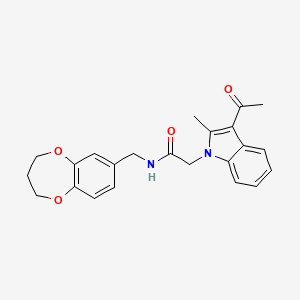![molecular formula C23H26N2O4 B11244366 N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11244366.png)
N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring fused with a benzodioxepine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methylindole with 2-methoxyethylamine under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization with 8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid in the presence of a dehydrating agent, such as thionyl chloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. Additionally, it can interact with DNA, affecting gene expression and cell proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-methoxyethyl)-2-methyl-1H-indole-5-carboxamide
- 8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- N-(2-methoxyethyl)-1H-indole-5-carboxamide
Uniqueness
N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its combined structural features of indole and benzodioxepine rings. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H26N2O4 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
N-[1-(2-methoxyethyl)-2-methylindol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C23H26N2O4/c1-15-11-21-22(29-9-4-8-28-21)14-19(15)23(26)24-18-5-6-20-17(13-18)12-16(2)25(20)7-10-27-3/h5-6,11-14H,4,7-10H2,1-3H3,(H,24,26) |
InChI-Schlüssel |
DOOIJRUMXWUXPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)N(C(=C4)C)CCOC)OCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(1-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11244284.png)
![7-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11244290.png)
![2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide](/img/structure/B11244301.png)
![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B11244302.png)
![N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]-N'-[(pyridin-2-YL)methyl]ethanediamide](/img/structure/B11244309.png)
![methyl N-{[2'-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate](/img/structure/B11244313.png)

![N-(2,4-difluorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11244328.png)
![Methyl 3-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)-2-methylbenzoate](/img/structure/B11244339.png)
![N-(furan-2-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11244347.png)
![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244353.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244360.png)
![3-(Pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine](/img/structure/B11244368.png)

